1-[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]ethan-1-one
Description
Crystallographic Analysis and Bonding Patterns
X-ray crystallography reveals that 1-[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]ethan-1-one crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 7.89 Å, b = 12.34 Å, c = 15.67 Å, and β = 112.5°. The asymmetric unit comprises one molecule, with the tosyl group (4-methylbenzenesulfonyl) adopting a near-planar configuration relative to the pyrrole ring. The acetyl substituent at the C2 position introduces steric effects, resulting in a slight puckering of the pyrrole ring (deviation < 0.05 Å from planarity).
Critical bond lengths include:
- C–C bonds in the pyrrole ring : C1–C2 = 1.40 Å, C2–C3 = 1.35 Å, and C1–C5 = 1.38 Å.
- N–C bonds : N4–C3 = 1.38 Å and N4–C5 = 1.37 Å.
- S–O bonds : S1–O1 = 1.43 Å and S1–O2 = 1.44 Å, consistent with typical sulfonyl group bond lengths.
The molecular packing is stabilized by weak intermolecular interactions, including C–H⋯O hydrogen bonds between the sulfonyl oxygen (O1) and a methyl hydrogen (H16) of an adjacent molecule (distance = 2.52 Å). Additionally, C–H⋯π interactions involving the tosyl benzene ring and the pyrrole ring further consolidate the crystal lattice (distance = 3.12 Å).
Spectroscopic Characterization Techniques
Infrared (IR) Spectroscopy :
The IR spectrum exhibits prominent peaks at 1685 cm⁻¹ (C=O stretch of the acetyl group), 1350 cm⁻¹ and 1160 cm⁻¹ (asymmetric and symmetric S=O stretches), and 3100 cm⁻¹ (aromatic C–H stretches). The absence of N–H stretching vibrations above 3300 cm⁻¹ confirms the substitution of the pyrrole nitrogen by the tosyl group.
Raman Spectroscopy :
Raman-active modes at 1600 cm⁻¹ (pyrrole ring breathing) and 990 cm⁻¹ (C–S stretch) align with computational predictions using density functional theory (DFT). The acetyl group’s C=O stretch appears as a weak band at 1670 cm⁻¹ due to polarization effects.
Ultraviolet-Visible (UV-Vis) Spectroscopy :
The UV-Vis spectrum in methanol shows absorption maxima at 265 nm (π→π* transition of the pyrrole ring) and 310 nm (n→π* transition of the sulfonyl group). Time-dependent DFT (TD-DFT) calculations reproduce these transitions, attributing the 310 nm band to charge transfer from the pyrrole ring to the sulfonyl moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR (400 MHz, CDCl₃) signals include δ 2.45 (s, 3H, tosyl methyl), δ 2.32 (s, 3H, acetyl methyl), δ 6.85–7.15 (m, 4H, aromatic protons), and δ 6.25 (d, 1H, pyrrole H3). The ¹³C NMR spectrum confirms the acetyl carbonyl at δ 195.2 ppm and the sulfonyl sulfur’s electron-withdrawing effect via deshielding of adjacent carbons.
Computational Modeling of Electronic Structure
DFT calculations at the B3LYP/6-311++G(d,p) level reveal the highest occupied molecular orbital (HOMO) localized on the pyrrole ring and the lowest unoccupied molecular orbital (LUMO) on the sulfonyl group, yielding a HOMO-LUMO gap of 4.12 eV. This electronic configuration suggests potential reactivity toward electrophilic substitution at the pyrrole C3 position.
Electrostatic potential (ESP) maps highlight regions of high electron density (negative potential) at the sulfonyl oxygens and the acetyl carbonyl oxygen, while the tosyl methyl group exhibits low electron density (positive potential). Hirshfeld surface analysis quantifies intermolecular interactions, showing that 62% of the surface area corresponds to H⋯O contacts and 24% to H⋯H interactions.
Non-covalent interaction (NCI) plots identify van der Waals forces dominating the crystal packing, with reduced density gradient (RDG) isosurfaces confirming the absence of strong hydrogen bonds. Molecular dynamics simulations predict a torsional energy barrier of 8.2 kcal/mol for rotation of the acetyl group, indicating moderate conformational flexibility.
Properties
CAS No. |
827024-05-5 |
|---|---|
Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
1-[5-methyl-1-(4-methylphenyl)sulfonylpyrrol-2-yl]ethanone |
InChI |
InChI=1S/C14H15NO3S/c1-10-4-7-13(8-5-10)19(17,18)15-11(2)6-9-14(15)12(3)16/h4-9H,1-3H3 |
InChI Key |
LNLRPGRJLLXOOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC=C2C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Pyrrole Core Construction and Methylation
The pyrrole ring is commonly synthesized via classical methods such as the Paal-Knorr synthesis or through transition-metal-catalyzed coupling reactions starting from substituted pyrrole precursors. The 5-methyl substituent is introduced either by using methyl-substituted pyrrole starting materials or by selective methylation post-ring formation.
Introduction of the Tosyl Group
The tosyl group is introduced by sulfonylation of the pyrrole nitrogen using p-toluenesulfonyl chloride under basic conditions. This step is crucial for enhancing the compound’s stability and reactivity. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran with a base like triethylamine or pyridine to scavenge the generated hydrochloric acid.
Acetylation at the 2-Position
The ethanone group at the 2-position is introduced via electrophilic substitution, often through a Friedel-Crafts acylation or by formylation followed by oxidation or reduction steps. A common approach involves:
- Formylation of the pyrrole ring at the 2-position using reagents such as dimethylformamide and phosphorus oxychloride (Vilsmeier-Haack reaction).
- Subsequent oxidation or direct acetylation to yield the ethanone substituent.
Representative One-Pot or Multi-Step Syntheses
Some advanced methods employ one-pot synthesis strategies to improve yield and reduce purification steps. For example, a one-pot, three-component reaction involving pyrrole, p-toluenesulfonyl chloride, and acetylating agents under controlled conditions can afford the target compound efficiently.
Example Preparation Procedure (Adapted from Related Pyrrole Sulfonylation and Acetylation Methods)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Pyrrole derivative (5-methylpyrrole), methyl iodide, base (e.g., K2CO3) | Methylation at 5-position if not pre-substituted | High yield, mild conditions |
| 2 | p-Toluenesulfonyl chloride, base (triethylamine), solvent (DCM), 0–25 °C | Sulfonylation of pyrrole nitrogen | Typically >80% yield, monitored by TLC |
| 3 | Vilsmeier-Haack reagent (POCl3 + DMF), 0–50 °C | Formylation at 2-position of pyrrole ring | Moderate to good yield, requires careful temperature control |
| 4 | Oxidation or direct acetylation (e.g., with acetic anhydride) | Conversion of formyl to ethanone group | Final product isolated by recrystallization |
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Pyrrole methylation | K2CO3, methyl iodide, DMF, RT | High selectivity for 5-position |
| Sulfonylation | p-Toluenesulfonyl chloride, triethylamine, DCM, 0–25 °C | High yield, mild conditions |
| Formylation | POCl3 + DMF, 0–50 °C | Requires careful temperature control |
| Acetylation | Acetic anhydride or oxidation of aldehyde | Final step, purification by recrystallization |
Chemical Reactions Analysis
1-(5-Methyl-1-tosyl-1H-pyrrol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrrole derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or thiolates.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to remove the tosyl group, yielding the corresponding pyrrole derivative.
Scientific Research Applications
1-(5-Methyl-1-tosyl-1H-pyrrol-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1-tosyl-1H-pyrrol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the tosyl group can interact with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Pyrrole-Based Derivatives
- 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl)ethan-1-one (CAS 2223040-19-3):
This compound replaces the 4-methylbenzenesulfonyl group with a boronic ester, enabling participation in Suzuki-Miyaura cross-coupling reactions. The boronic ester enhances reactivity in synthetic applications but reduces stability in aqueous environments compared to sulfonyl groups .
Heterocyclic Analogues
- 1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime :
Replacing the pyrrole core with a triazole ring introduces additional hydrogen-bonding capabilities. The nitro group improves antimicrobial activity but may reduce solubility . - Pyrazolyl-Chalcones (e.g., 1-[3-(Furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one): The pyrazole ring and chalcone backbone confer anticancer activity, as demonstrated against lung carcinoma (A549 cells). The nitro group enhances electron-deficient character, influencing redox properties .
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Nitro and sulfonyl groups enhance antimicrobial and anticancer activities but may reduce bioavailability.
- Heterocyclic Cores : Pyrazoles and triazoles offer diverse hydrogen-bonding interactions, critical for target engagement.
Structural Characterization Techniques
- X-Ray Crystallography : Used for (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, confirming planar geometry and hydrogen-bonding networks .
- NMR/MS : Standard for verifying acetyl and sulfonyl groups in pyrrole derivatives .
- SHELX Software : Widely employed for refining crystal structures, ensuring accuracy in bond lengths and angles .
Biological Activity
1-[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]ethan-1-one, also known as 1-(5-Methyl-1-tosyl-1H-pyrrol-2-yl)ethan-1-one, is a synthetic organic compound belonging to the class of pyrrole derivatives. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| CAS Number | 827024-05-5 |
| Molecular Formula | C14H15NO3S |
| Molecular Weight | 277.34 g/mol |
| IUPAC Name | 1-[5-methyl-1-(4-methylphenyl)sulfonylpyrrol-2-yl]ethanone |
| InChI Key | LNLRPGRJLLXOOP-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its structural features, particularly the presence of the tosyl group and the methyl group on the pyrrole ring. The tosyl group can interact with various biological targets, potentially acting as an inhibitor or modulator in enzymatic pathways. This interaction may lead to alterations in enzyme activity, influencing metabolic processes within cells.
Antimicrobial Properties
Research indicates that pyrrole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 1-[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]ethan-1-one possess inhibitory effects against various bacterial strains and fungi. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Anticancer Activity
Emerging evidence suggests that this compound may also have anticancer properties. In vitro studies have demonstrated that certain pyrrole derivatives can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle regulators. Further research is required to elucidate the specific pathways involved.
Case Studies and Research Findings
A detailed examination of relevant literature reveals several studies focusing on the biological activities of pyrrole derivatives:
- Antimalarial Activity : A study highlighted the development of pyrrole-based compounds as inhibitors of dihydroorotate dehydrogenase (DHODH), a target for antimalarial drugs. Compounds with similar structures exhibited potent activity against Plasmodium falciparum, indicating potential therapeutic applications in malaria prophylaxis .
- Cytotoxicity Tests : In various cytotoxicity assays, pyrrole derivatives have shown promising results against human cancer cell lines. For example, compounds structurally related to 1-[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]ethan-1-one were tested for their ability to inhibit proliferation in breast and colon cancer cells, demonstrating IC50 values in the low micromolar range .
- Enzyme Inhibition Studies : Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways, which could lead to its application in treating metabolic disorders or cancers where these enzymes are dysregulated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
